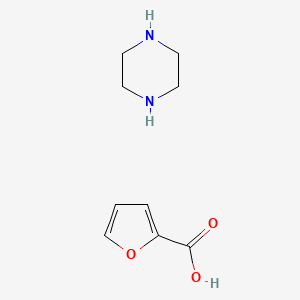

furan-2-carboxylic acid;piperazine

Description

Structure

2D Structure

Properties

CAS No. |

14486-48-7 |

|---|---|

Molecular Formula |

C9H14N2O3 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

furan-2-carboxylic acid;piperazine |

InChI |

InChI=1S/C5H4O3.C4H10N2/c6-5(7)4-2-1-3-8-4;1-2-6-4-3-5-1/h1-3H,(H,6,7);5-6H,1-4H2 |

InChI Key |

FCCPVZFAFVBXIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN1.C1=COC(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Directed Chemical Transformations

Strategies for Non-Covalent Assembly: Salt and Co-crystal Formation

The formation of multi-component crystalline structures, such as salts and co-crystals, from furan-2-carboxylic acid and piperazine (B1678402) is a key area of interest in crystal engineering. These non-covalent assemblies can significantly alter the physicochemical properties of the parent compounds.

Solvent-Assisted Crystallization Techniques for Targeted Supramolecular Structures

Solvent-assisted crystallization is a powerful method for controlling the formation of specific supramolecular structures. The choice of solvent can influence the conformation of the molecules and the resulting crystal packing. While specific studies on the solvent-assisted crystallization of the furan-2-carboxylic acid and piperazine salt or co-crystal are not extensively detailed in the provided results, the principles of this technique are well-established. For instance, the slow evaporation of a solution containing the two components can lead to the formation of well-ordered crystals. The polarity and hydrogen bonding capabilities of the solvent play a crucial role in mediating the interactions between the acidic proton of furan-2-carboxylic acid and the basic nitrogen atoms of piperazine.

Mechanochemical Approaches to Solid-State Forms

Mechanochemistry, or solvent-free or low-solvent grinding, presents a green and efficient alternative for the synthesis of co-crystals and salts. nih.gov This technique involves the direct grinding of the solid reactants, often with the addition of a small amount of liquid (liquid-assisted grinding or LAG), to facilitate the reaction. nih.gov While direct experimental data on the mechanochemical synthesis of the furan-2-carboxylic acid-piperazine system is not available in the provided search results, the general applicability of this method to carboxylic acids and amines suggests its potential. nih.gov The process can lead to the formation of different polymorphic forms or solvates compared to solution-based methods. nih.gov

Crystallization from Solution: Controlling Nucleation and Growth

Crystallization from solution is a fundamental technique for obtaining high-quality single crystals suitable for structural analysis. The process involves dissolving furan-2-carboxylic acid and piperazine in a suitable solvent or solvent mixture and allowing the solution to slowly cool or evaporate. Key parameters that control nucleation and growth include the concentration of the solutes, the rate of cooling or evaporation, and the presence of impurities. By carefully controlling these factors, it is possible to influence the size, shape, and crystalline form of the resulting salt or co-crystal.

Exploration of Thermodynamic and Kinetic Parameters in Co-crystallization and Salt Formation

The formation of a salt or a co-crystal is governed by both thermodynamic and kinetic factors. mdpi.com Thermodynamics dictates the most stable crystalline form, while kinetics influences the rate at which that form is achieved. mdpi.com Studies on related systems involving furan-2-carboxylic acid have determined thermodynamic properties such as the enthalpies of combustion, formation, fusion, and sublimation. researchgate.net For instance, the standard enthalpy of formation of crystalline furan-2-carboxylic acid has been determined. researchgate.net Understanding these parameters for both furan-2-carboxylic acid and piperazine is crucial for predicting the feasibility and outcome of salt or co-crystal formation. The competition between the formation of a salt (proton transfer) and a co-crystal (neutral components) is a delicate balance influenced by the pKa difference between the acid and the base, as well as the crystalline lattice energy. Research on similar systems has shown that electrostatic interactions are often the dominant stabilizing force in such complexes. researchgate.netnih.gov

Covalent Linkage Synthesis: Derivatives Incorporating Furan-2-Carboxylic Acid and Piperazine Units

The formation of a covalent bond between furan-2-carboxylic acid and piperazine, typically through an amide linkage, leads to the creation of novel chemical derivatives with potentially unique properties.

Amidation Reactions: Formation of Furan-2-Carbonylpiperazine Derivatives

Amidation is a common and versatile reaction for forming a robust covalent bond between a carboxylic acid and an amine. nih.govyoutube.comlibretexts.org The reaction of furan-2-carboxylic acid with piperazine results in the formation of furan-2-carbonylpiperazine derivatives. This can be achieved through various synthetic methods.

One common approach involves the activation of the carboxylic acid group of furan-2-carboxylic acid. nih.gov This can be done using coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The activated acid then readily reacts with the secondary amine groups of piperazine to form the amide bond.

Another method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. The furan-2-carbonyl chloride can then react with piperazine, typically in the presence of a base to neutralize the HCl generated during the reaction.

Direct amidation by heating the carboxylic acid and amine is also possible, though it often requires high temperatures and may not be suitable for all substrates. libretexts.org A patent describes a method for manufacturing piperazine amide compounds by reacting a carboxylic acid ester with a piperazine derivative while removing the alcohol byproduct. google.com

The reaction stoichiometry between furan-2-carboxylic acid and piperazine is crucial. A 1:1 molar ratio would predominantly yield the mono-acylated piperazine derivative. Using an excess of furan-2-carboxylic acid or its activated derivative could lead to the formation of the di-acylated product, where both nitrogen atoms of the piperazine ring are functionalized.

Table 1: Synthesis of Furan-2-Carbonylpiperazine Derivatives

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product | Reference |

| Furan-2-carboxylic acid | Piperazine | EDC.HCl, HOBt | Furan-2-carbonylpiperazine | nih.gov |

| Furan-2-carboxylic acid ester | Piperazine derivative | Distillation of alcohol | Piperazine amide compound | google.com |

Functionalization of the Piperazine Heterocycle

Once the foundational (furan-2-yl)(piperazin-1-yl)methanone structure is assembled, the piperazine ring offers a prime site for further chemical modifications, enabling the exploration of a wide chemical space for various applications.

N-Alkylation and N-Acylation Strategies

The secondary amine of the piperazine ring in (furan-2-yl)(piperazin-1-yl)methanone is a nucleophilic center readily amenable to N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a diverse range of substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation: The introduction of alkyl groups at the N4 position of the piperazine ring is a common strategy to enhance lipophilicity and alter the basicity of the molecule. This is typically achieved by reacting 1-(2-furoyl)piperazine (B32637) with various alkyl halides or tosylates in the presence of a base. For instance, novel piperazine derivatives have been synthesized by reacting 1-(2-furoyl)piperazine with S-substituted-3-nitro-1,3-butadienes in chloroform (B151607) at room temperature. bas.bg Another example involves the reaction with but-3-yn-1-yl tosylate and triethylamine (B128534) in anhydrous tetrahydrofuran (B95107) (THF) at 60°C for three days to yield 4-(but-3-yn-1-yl)-1-(4-nitrobenzoyl)piperazine. nih.gov A general procedure for the synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net

A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized by first reacting various secondary amines with 4-bromomethylbenzenesulfonyl chloride to form electrophiles. These were then reacted with 2-furoyl-1-piperazine in acetonitrile (B52724) with potassium carbonate under reflux conditions. nih.gov

| Electrophile | Reagent | Base | Solvent | Conditions | Product | Reference |

| S-substituted-3-nitro-1,3-butadienes | 1-(2-furoyl)piperazine | - | Chloroform | Room Temperature | New piperazine derivatives | bas.bg |

| But-3-yn-1-yl tosylate | 1-(4-Nitrobenzoyl)piperazine (B1268174) | Triethylamine | Anhydrous THF | 60°C, 3 days | 4-(But-3-yn-1-yl)-1-(4-nitrobenzoyl)piperazine | nih.gov |

| 1-{[4-(bromomethyl)phenyl]sulfonyl}amines | 2-Furoyl-1-piperazine | K2CO3 | Acetonitrile | Reflux, 4-5 hours | 2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives | nih.gov |

N-Acylation: N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and influence the conformational properties of the molecule. This is typically accomplished by reacting 1-(2-furoyl)piperazine with acyl chlorides or activated carboxylic acids. The synthesis of N-acylbenzotriazoles, which are effective acylating agents for amines, provides a mild method for N-acylation. organic-chemistry.org For example, 1-(4-nitrobenzoyl)piperazine was synthesized by reacting piperazine with 4-nitrobenzoyl chloride in the presence of triethylamine in chloroform at 0°C. nih.gov

| Acylating Agent | Reagent | Base | Solvent | Conditions | Product | Reference |

| 4-Nitrobenzoyl chloride | Piperazine | Triethylamine | Chloroform | 0°C | 1-(4-Nitrobenzoyl)piperazine | nih.gov |

| Furan-2-carbonyl chloride | Piperazine | - | - | - | (Furan-2-yl)(piperazin-1-yl)methanone | nih.gov |

Derivatization at Ring Carbons

While functionalization at the nitrogen atoms of the piperazine ring is straightforward, derivatization at the ring carbons presents a greater synthetic challenge but offers the potential for significant structural diversification. nih.gov Methodologies for direct C-H functionalization of piperazines are an active area of research. encyclopedia.pub These reactions often employ transition metal catalysis, such as palladium, to activate the C-H bonds of the piperazine ring for coupling with various partners.

Palladium-catalyzed direct arylation has been successfully applied to furan (B31954) derivatives. For instance, the C-H arylation of 2-substituted furans with aryl bromides can be achieved using palladium catalysts like Pd(OAc)2 or Pd-PEPPSI-IPr. researchgate.net While not specifically demonstrated on (furan-2-yl)(piperazin-1-yl)methanone, these methods suggest a plausible route for the direct arylation of the furan ring in this scaffold. The direct C-H functionalization of the piperazine ring itself is more challenging due to the presence of the two nitrogen atoms, which can coordinate to the metal catalyst and deactivate it. nih.gov However, strategies involving α-lithiation trapping and photoredox catalysis have shown promise for the functionalization of N-Boc protected piperazines. nih.gov

Multi-Component Reaction Pathways for Complex Architectures

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govorgsyn.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be employed to generate diverse molecular scaffolds. researchgate.netnih.govnih.govbeilstein-journals.org

The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. researchgate.net Furan-2-carboxylic acid could serve as the acid component in such a reaction.

A study on the synthesis of piperazine-substituted dihydrofurans utilized a manganese(III) acetate (B1210297) mediated radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds, which can be considered a type of multi-component approach to building complex heterocyclic systems. nih.gov

Solid-Phase and Combinatorial Synthetic Methodologies

Solid-phase synthesis and combinatorial chemistry are pivotal technologies for the rapid generation of large libraries of compounds for high-throughput screening. nih.gov The piperazine scaffold is well-suited for these approaches due to its multiple points for diversification. nih.govnih.gov

A lead discovery library of 15,000 discrete piperazine-2-carboxamide (B1304950) derivatives was successfully produced using solid-phase synthesis with the Irori directed sorting technique. nih.gov5z.com This demonstrates the feasibility of creating large, diverse libraries based on a piperazine core. In another example, a 160-member library was generated from a 4-phenyl-2-carboxy-piperazine scaffold on solid phase, combining the scaffold with various sulfonyl chlorides, acid chlorides, and amines. nih.gov

A diversity-oriented synthesis of furan-2-carboxamides has been reported, which, while not exclusively focused on piperazine, highlights the modular approach to creating a variety of furan-based amides. nih.gov The synthesis involved activating furan-2-carboxylic acid and reacting it with different linkers, which were then coupled to various phenyl rings. This strategy is highly amenable to a combinatorial approach for generating a library of furan-2-carboxamide piperazine derivatives.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. While a specific public domain crystal structure for furan-2-carboxylic acid;piperazine is not available, the principles of crystal engineering and known structures of similar salts allow for a detailed prediction of its key structural features.

The paramount intermolecular interaction in the crystal structure of piperazinium 2-furoate is the hydrogen bond between the protonated amine of the piperazinium cation (N⁺-H) and the carboxylate group (COO⁻) of the 2-furoate anion. This type of charge-assisted hydrogen bond is significantly stronger than a neutral hydrogen bond.

Key expected hydrogen bonds include:

N⁺-H···O⁻: A strong, primary interaction where the axial or equatorial protons on the piperazinium nitrogen act as hydrogen bond donors to the oxygen atoms of the carboxylate group.

N-H···O⁻: The secondary, non-protonated amine group of the piperazinium cation can also act as a hydrogen bond donor.

These interactions would create a supramolecular network, linking the cations and anions into a stable, repeating architecture.

The piperazine ring is conformationally flexible, capable of adopting chair, boat, twist-boat, and half-chair forms. The chair conformation is recognized as the most thermodynamically stable and is overwhelmingly observed in solid-state structures of piperazine-containing compounds. nih.gov Therefore, in the crystal structure of piperazinium 2-furoate, the piperazinium cation is expected to adopt a chair conformation. This conformation minimizes torsional strain and steric hindrance between the axial and equatorial hydrogen atoms on the ring. The specific orientation of the furoate anions around the piperazinium chair would be determined by the optimization of the hydrogen bonding network.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice based on SCXRD data. A Hirshfeld surface for piperazinium 2-furoate would map the different types of intermolecular contacts and their relative contributions.

d_norm Surface: A normalized contact distance (d_norm) map would be expected to show prominent, large red areas corresponding to the strong N⁺-H···O⁻ hydrogen bonds, indicating that these contacts are shorter than the van der Waals radii sum.

Fingerprint Plots: The 2D fingerprint plot derived from the Hirshfeld surface would quantify the percentage contribution of each interaction type. The most significant contribution would come from O···H/H···O contacts, representing the dominant hydrogen bonding. Other notable contacts would include H···H, C···H/H···C, and potentially C···C contacts if π-π stacking involving the furan rings occurs.

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the functional groups and bonding environments within the compound, corroborating the structural data obtained from SCXRD.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The formation of the piperazinium 2-furoate salt from its neutral precursors leads to distinct and predictable changes in the vibrational spectra.

The key spectral changes upon salt formation are:

Disappearance of Carboxylic Acid Bands: The broad O-H stretching band of the furan-2-carboxylic acid monomer or dimer (typically found in the 2500-3300 cm⁻¹ region) would disappear. nih.gov

Appearance of Carboxylate Bands: The sharp carbonyl (C=O) stretching band of the acid (around 1700 cm⁻¹) is replaced by two new bands corresponding to the carboxylate (COO⁻) group: the asymmetric stretching vibration (ν_as(COO⁻)) typically near 1550-1610 cm⁻¹ and the symmetric stretching vibration (ν_s(COO⁻)) near 1380-1440 cm⁻¹. nih.gov

Shift in Amine Bands: The N-H stretching vibrations of the piperazine molecule are replaced by N⁺-H stretching bands of the piperazinium cation. These bands are typically shifted to higher frequencies and are often broadened due to their involvement in strong hydrogen bonding.

The table below summarizes the expected characteristic vibrational frequencies for the salt compared to its precursors.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in Salt | Notes |

|---|---|---|---|

| Piperazinium N⁺-H | Stretching | ~3200-3000 | Broad bands indicative of strong hydrogen bonding. Replaces neutral piperazine N-H stretches. |

| Furoate COO⁻ | Asymmetric Stretch | ~1610-1550 | Strong intensity in IR. Replaces the C=O stretch of the carboxylic acid (~1700 cm⁻¹). nih.gov |

| Furoate COO⁻ | Symmetric Stretch | ~1440-1380 | Strong to medium intensity. Replaces the C=O stretch of the carboxylic acid. nih.gov |

| Furan Ring | C=C and C-O Stretches | ~1580, 1480, 1150 | Characteristic ring vibrations, may show slight shifts upon deprotonation of the acid. globalresearchonline.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural confirmation of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the furoate anion and the piperazinium cation can be determined.

In the ¹H NMR spectrum, the furan-2-carboxylate (B1237412) anion displays a characteristic set of signals corresponding to the three protons on the furan ring. These protons typically appear as distinct multiplets or doublets of doublets due to spin-spin coupling. For instance, the proton at position 5 (H-5) is usually found furthest downfield, followed by the H-3 and H-4 protons. researchgate.net The piperazinium cation, in its diprotonated form, is expected to show a single, broad signal for its eight equivalent methylene (B1212753) protons due to the rapid conformational exchange of the chair form of the ring. mdpi.com The acidic N-H protons of the piperazinium cation often appear as a broad singlet, and its position can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides further confirmation of the structure. The furan-2-carboxylate moiety shows five distinct carbon signals. The carboxylate carbon (C=O) signal is typically observed in the downfield region (around 160 ppm). The carbons of the furan ring also have characteristic chemical shifts. mdpi.com The piperazinium cation will exhibit a signal for its methylene carbons, typically in the range of 40-50 ppm. mdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Furan-2-carboxylate and Piperazinium Ions

Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data compiled from related structures. researchgate.netmdpi.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound compound. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. libretexts.org The chromophore in this salt is the furan-2-carboxylate anion, which contains a conjugated system of π-electrons and non-bonding (n) electrons on the oxygen atoms.

The UV-Vis spectrum of the furoate anion is expected to show two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. shu.ac.uk Due to the conjugated nature of the furan ring and the carboxylate group, these transitions result in strong absorption bands, typically in the near-UV region (200-400 nm).

n → π* (n to pi-star) transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carboxylate group) to an antibonding π* orbital. masterorganicchemistry.com These transitions are characteristically much weaker in intensity than π → π* transitions and appear at longer wavelengths. shu.ac.ukmasterorganicchemistry.com

The piperazinium cation itself does not absorb significantly in the standard UV-Vis range (above 200 nm) as it lacks π-electrons. Therefore, the spectrum is dominated by the absorptions of the furan-2-carboxylate anion. The polarity of the solvent can influence the wavelength of these transitions; n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk

Table 2: Expected Electronic Transitions for Furan-2-carboxylate Anion

Note: λmax values are estimates based on similar conjugated carbonyl systems and can be affected by solvent and pH. shu.ac.ukmasterorganicchemistry.com

Conclusion

The chemical compound "furan-2-carboxylic acid;piperazine" represents a fascinating intersection of two highly significant molecular scaffolds. The principles of both non-covalent and covalent chemistry provide clear pathways for their integration, leading to the formation of salts, co-crystals, or stable amide hybrids. While direct research on the simplest salt may be limited, the established research trajectories for related systems, particularly in the field of medicinal chemistry, highlight the immense potential of combining furan-2-carboxylic acid and piperazine (B1678402). The continued exploration of such combinations is likely to yield novel materials and bioactive compounds with finely tuned properties, further solidifying the importance of these versatile heterocyclic building blocks in advanced chemical research.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of the furan-2-carboxylic acid;piperazine (B1678402) complex. By solving approximations of the Schrödinger equation, these methods provide detailed insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the electronic properties of molecules. nih.gov For the individual component, furan-2-carboxylic acid, DFT calculations, often using the B3LYP functional with a 6-31++G* or similar basis set, have been employed to study its planar structure, conformational isomers (cis and trans), and vibrational frequencies. researchgate.netresearchgate.net

When applied to the furan-2-carboxylic acid;piperazine salt, DFT is essential for optimizing the geometry of the ion pair. This process involves the transfer of a proton from the carboxylic acid group of furan-2-carboxylic acid to one of the nitrogen atoms of piperazine, forming a furan-2-carboxylate (B1237412) anion and a piperazinium cation. DFT calculations would precisely determine the bond lengths and angles within each ion and, crucially, the geometry of the hydrogen bonds formed between the carboxylate oxygen atoms and the piperazinium N-H groups. The resulting optimized structure is the minimum energy conformation, representing the most stable state of the complex.

Table 1: Illustrative DFT-Calculated Parameters for the this compound Complex

| Parameter | Description | Expected Outcome |

|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C=O, C-O, N-H). | Lengthening of the piperazinium N-H bond involved in H-bonding; near-equalization of the carboxylate C-O bond lengths. |

| Bond Angles | Angles between adjacent bonds (e.g., O-C-O). | The O-C-O angle in the carboxylate group would be indicative of sp2 hybridization. |

| Dihedral Angles | Torsional angles defining the 3D shape. | The orientation of the furan (B31954) ring relative to the piperazinium ring. |

| Vibrational Frequencies | Frequencies of molecular vibrations. | Appearance of N-H stretching bands for the piperazinium ion and characteristic symmetric/asymmetric stretching for the COO- group. researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For the this compound salt, the HOMO would be predominantly located on the electron-rich furan-2-carboxylate anion, specifically on the carboxylate oxygen atoms. The LUMO would be centered on the electron-deficient piperazinium cation. The energy gap would provide insight into the electronic stability of the salt. A large HOMO-LUMO gap would signify high stability, indicating that a significant amount of energy is required to excite an electron from the ground state, which is expected for a stable salt.

Table 2: FMO Analysis of the this compound Complex

| Molecular Orbital | Location | Role | Implication |

|---|---|---|---|

| HOMO | Furan-2-carboxylate anion | Electron donor | Site of potential oxidation or electrophilic attack. |

| LUMO | Piperazinium cation | Electron acceptor | Site of potential reduction or nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference | Indicator of stability | A larger gap indicates higher stability and lower chemical reactivity of the salt complex. mdpi.com |

Molecular Electrostatic Potential (MESP) surface mapping is a visualization tool that illustrates the charge distribution across a molecule. nih.gov It maps regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

An MESP analysis of the this compound complex would clearly visualize the results of the proton transfer. nih.gov

Furan-2-carboxylate anion: Strong negative potential would be concentrated around the two oxygen atoms of the carboxylate group, confirming their role as hydrogen bond acceptors.

Piperazinium cation: A strong positive potential would be located on the hydrogen atoms attached to the nitrogens (the -NH2+- group), identifying them as the primary hydrogen bond donors.

This visual representation provides an intuitive understanding of how the two ions are held together by strong electrostatic interactions, primarily the hydrogen bonds. researchgate.net

Non-Covalent Interaction (NCI) index analysis, often visualized using the Reduced Density Gradient (RDG), is a computational technique specifically designed to identify and characterize non-covalent interactions within and between molecules. researchgate.net It plots the RDG against the electron density, revealing different types of interactions as distinct surfaces in 3D space.

Strong, attractive interactions (hydrogen bonds) appear as blue or green surfaces.

Weak, van der Waals interactions appear as green surfaces.

Strong, repulsive interactions (steric clash) appear as red surfaces.

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule to understand charge transfer and delocalization, which are key to stabilization. researchgate.net By applying second-order perturbation theory, NBO analysis quantifies the energy of these donor-acceptor interactions (E(2) energy).

In the this compound complex, NBO analysis would provide quantitative data on the strength of the hydrogen bonds. The primary interaction analyzed would be the charge transfer from the lone pair orbitals (n) of the carboxylate oxygen atoms to the antibonding orbitals (σ) of the piperazinium N-H bonds. A high E(2) value for this n → σ interaction would provide strong evidence of a significant hydrogen bond, quantifying the charge delocalization that stabilizes the complex. researchgate.net

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecular complex in a vacuum, Molecular Dynamics (MD) simulations study the movement and interactions of molecules over time. psu.edu MD simulations can model the this compound salt within a larger system, such as a crystal lattice or solvated in water, providing insights into its dynamic behavior. researchgate.net

By using a force field to describe the forces between atoms, MD simulations can track the trajectories of all atoms in the system. This allows for the study of:

Stability of Hydrogen Bonds: Observing the fluctuations in the distance and angle of the hydrogen bonds over time to assess their strength and persistence.

Conformational Dynamics: Analyzing how the furan and piperazinium rings move and rotate relative to each other.

Solvation Effects: Understanding how solvent molecules (e.g., water) arrange themselves around the ionic complex and how they affect its stability.

MD simulations bridge the gap between the static picture from quantum mechanics and the dynamic behavior of the compound in a realistic setting. researchgate.net

Computational Approaches to Molecular Recognition and Binding

Computational methods are instrumental in understanding how this compound and its derivatives interact with biological targets, guiding the discovery and design of new therapeutic agents.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. For scaffolds related to furan-2-carboxylic acid and piperazine, virtual screening can be employed to identify promising lead compounds for various therapeutic targets.

Structure-based pharmacophore modeling is a key virtual screening technique. biorxiv.orgyoutube.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to interact with a specific target. biorxiv.org These models can be generated from the known structure of a ligand-receptor complex or from a set of active molecules. Once a pharmacophore model is developed, it can be used to rapidly screen large compound databases to find molecules that match the required features. youtube.com For instance, a pharmacophore model could be built based on the binding site of a target protein, and then used to screen a library of this compound derivatives to identify potential inhibitors. nih.gov

Another approach is the use of hybrid methods that combine both ligand- and target-based strategies to create energy-optimized, structure-based pharmacophores. biorxiv.org This allows for the efficient and accurate screening of extensive ligand libraries. biorxiv.org The e-Pharmacophore approach, for example, maps the energetic contributions of a ligand-receptor complex onto pharmacophore sites, enabling a quantitative ranking of potential ligands. biorxiv.org

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. nih.govresearchgate.net For this compound derivatives, molecular docking studies can provide valuable insights into their interactions with biological targets.

These studies can elucidate key binding interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between the ligand and the amino acid residues of the target protein. nih.gov For example, docking studies of piperazine derivatives have been used to understand their binding interactions with enzymes like urease and acetylcholinesterase. nih.govresearchgate.net Similarly, research on piperazine-2-carboxylic acid derivatives as potential anti-Alzheimer's agents has utilized molecular docking to understand their binding to acetylcholinesterase and butyrylcholinesterase. nih.gov

The results of molecular docking are often visualized to analyze the binding pose of the ligand within the receptor's active site. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov For instance, the docking of pyrazine-2-carboxylic acid derivatives into the active site of Mycobacterium tuberculosis InhA protein helped to correlate the predicted binding affinity with experimental inhibitory activity. researchgate.net

Theoretical Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov These studies are crucial for optimizing lead compounds into potent drug candidates. Computational methods play a significant role in modern SAR investigations.

By systematically modifying the structure of a lead compound, such as a furan-2-carboxamide derivative, and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for potency and selectivity. nih.gov For example, a systematic SAR investigation of 5-aryl-furan-2-carboxamide derivatives led to the identification of a highly potent urotensin-II receptor antagonist. nih.gov

Computational SAR analysis can involve the calculation of various molecular descriptors and the use of techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) to build predictive models. nih.govresearchgate.net These models can then be used to guide the design of new compounds with improved activity. nih.gov For instance, 3D-QSAR models have been used to provide valuable information for the structural optimization of piperazine-containing carboxamide compounds as potential fungicides. nih.gov

Thermochemical Properties and Stability Analysis Through Computational Methods

Computational methods are also employed to determine the thermochemical properties and analyze the stability of compounds like furan-2-carboxylic acid. These studies provide fundamental data that is essential for understanding the compound's behavior and for process development.

The standard enthalpies of combustion, formation, fusion, and sublimation of crystalline furan-2-carboxylic acid have been determined experimentally and can be further analyzed using computational methods. researchgate.net Additive calculation schemes based on the principle of group contributions can be used to calculate the standard enthalpies of vaporization and formation of substances in the gas phase. researchgate.net

The solubility of furan-2-carboxylic acid in various solvents has been measured at different temperatures. researchgate.net This experimental data can be correlated using thermodynamic models such as the van't Hoff equation, the modified Apelblat model, and the Buchowski-Ksiazczak equation. researchgate.net From this data, thermodynamic properties of dissolution, including enthalpy, entropy, and Gibbs free energy, can be calculated, providing insights into the dissolution process. researchgate.net

Computational studies, such as those using density functional theory (DFT), can provide a deeper understanding of the electronic properties that influence the stability and reactivity of these compounds. mdpi.com For example, DFT calculations can be used to determine the HOMO-LUMO energy gap, which is related to the electronic stability of a molecule. mdpi.com

Data Tables

Table 1: Thermochemical Properties of Furan-2-Carboxylic Acid

| Property | Value | Method | Reference |

| Standard Enthalpy of Combustion | - | Experimental | researchgate.net |

| Standard Enthalpy of Formation | - | Experimental | researchgate.net |

| Standard Enthalpy of Fusion | - | Experimental | researchgate.net |

| Standard Enthalpy of Sublimation | 108.4 ± 0.82 kJ/mol | Experimental (at T = 322 K) | researchgate.net |

| Melting Temperature | - | DSC | researchgate.net |

| Enthalpy of Fusion | - | DSC | researchgate.net |

Table 2: Computational Models for Solubility Correlation of Furan-2-Carboxylic Acid

| Model | Application | Reference |

| van't Hoff Equation | Correlation of solubility data in pure solvents | researchgate.net |

| Modified Apelblat Model | Correlation of solubility data in pure solvents | researchgate.net |

| Buchowski-Ksiazczak (λh) Equation | Correlation of solubility data in pure solvents | researchgate.net |

| Nearly Ideal Binary Solvent (NIBS)/Redlich-Kister model | Correlation of solubility data in binary solvent mixtures | researchgate.net |

Supramolecular Chemistry and Crystal Engineering Paradigms

Design Principles for Engineering Co-crystals and Organic Salts

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. rsc.orgnumberanalytics.com The primary goal is to control the assembly of molecules into a crystalline lattice to achieve desired physical and chemical properties. numberanalytics.com This is accomplished through the strategic use of non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. nih.govmdpi.com

Co-crystals vs. Organic Salts: A key distinction in multicomponent crystals is between co-crystals and salts. This is determined by the extent of proton transfer between the constituent molecules. mdpi.com

Co-crystals: Involve neutral components held together by non-covalent interactions, primarily hydrogen bonds, without significant proton transfer. nih.govmdpi.com

Organic Salts: Formed when a proton is transferred from an acidic component to a basic component, resulting in ionic species that are held together by electrostatic interactions in the crystal lattice. nih.govmdpi.com

A widely used guideline for predicting whether a salt or a co-crystal will form is the ΔpKa rule . This rule states that if the difference in the pKa values between the base and the acid (ΔpKa = pKa(base) - pKa(acid)) is greater than 3, proton transfer is highly likely, leading to the formation of a salt. nih.gov If the ΔpKa is less than 0, a co-crystal is expected. For values between 0 and 3, the outcome can be either a salt or a co-crystal. nih.gov

Supramolecular Synthons: A powerful concept in crystal engineering is the "supramolecular synthon," which refers to robust and predictable non-covalent interaction patterns between functional groups. mdpi.com Common synthons include carboxylic acid-pyridine and carboxylic acid-amide interactions. mdpi.com By identifying and utilizing these reliable synthons, chemists can design and construct complex supramolecular architectures with a degree of predictability. researchgate.net

Role of Furan-2-Carboxylic Acid and Piperazine (B1678402) in Directing Self-Assembly via Hydrogen Bonding

In the case of furan-2-carboxylic acid and piperazine, the interaction between the acidic carboxylic acid group of the furan (B31954) derivative and the basic secondary amine groups of piperazine is the primary driving force for self-assembly. Given that furan-2-carboxylic acid is an acid and piperazine is a base, the formation of an organic salt through proton transfer is anticipated. The piperazine molecule becomes a piperazinium dication, which then engages in strong hydrogen bonding with the furan-2-carboxylate (B1237412) anions. researchgate.netmdpi.com

The chair conformation of the piperazinium ring is a common feature in its crystal structures, and the orientation of the N-H bonds plays a crucial role in establishing the hydrogen-bonding network. nih.gov These interactions can lead to the formation of various supramolecular patterns, such as chains or rings, which then assemble to form the three-dimensional crystal structure. researchgate.net

Quantification of Intermolecular Interaction Energies in Solid-State Architectures

Understanding the strength of the intermolecular interactions within a crystal is crucial for predicting its stability and properties. acs.org Several computational methods are employed to quantify these interaction energies. These methods can be broadly categorized into quantum mechanical and empirical approaches.

Quantum Mechanical Methods:

Symmetry-Adapted Perturbation Theory (SAPT): This method provides a detailed breakdown of the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This allows for a deeper understanding of the nature of the forces holding the crystal together.

Density Functional Theory with Dispersion Correction (DFT-D): Standard DFT methods often fail to accurately describe the long-range dispersion forces that are critical in molecular crystals. acs.org Empirical corrections have been developed to account for these interactions, making DFT-D a robust tool for studying molecular crystals. acs.org

Ab initio methods: High-level quantum mechanical calculations, such as Møller–Plesset perturbation theory (MP2), can provide very accurate interaction energies, but they are computationally expensive and typically limited to smaller systems. acs.org

Empirical and Semi-Empirical Methods:

PIXEL Method: This approach calculates the interaction energy based on a partitioned electron density, breaking it down into coulombic, polarization, dispersion, and repulsion terms. acs.org It is computationally less demanding than full quantum mechanical methods and can be used to screen a large number of crystal structures. acs.org

Atom-Atom Potentials: These are empirical models that describe the interaction between pairs of atoms using a set of parameters. While less accurate than quantum mechanical methods, they are very fast and can be useful for initial screening and studying large systems. rsc.org

A comparative analysis of these methods has shown that both DFT-D and PIXEL are reliable predictive tools for studying molecular crystals, with a good correlation in their calculated dispersion contributions. acs.org

Table 1: Comparison of Computational Methods for Intermolecular Interaction Energies

| Method | Type | Key Features |

|---|---|---|

| SAPT | Quantum Mechanical | Decomposes interaction energy into physical components (electrostatic, exchange, induction, dispersion). mdpi.com |

| DFT-D | Quantum Mechanical | Includes empirical corrections for dispersion forces, making it suitable for molecular crystals. acs.org |

| PIXEL | Semi-Empirical | Calculates interaction energies from partitioned electron densities; computationally efficient. acs.org |

| Atom-Atom Potentials | Empirical | Uses parameterized functions to describe interactions between atoms; very fast but less accurate. rsc.org |

Modification of Solid-State Properties through Crystal Engineering (e.g., lattice stability)

By modifying the crystal structure through crystal engineering, it is possible to tune the solid-state properties of a material. numberanalytics.com In the context of the furan-2-carboxylic acid;piperazine salt, this can have significant implications for its physical and chemical behavior.

Lattice Stability and Polymorphism: The stability of a crystal lattice is directly related to the strength of the intermolecular interactions within it. rsc.org Polymorphism, the ability of a compound to exist in multiple crystal forms, arises from different packing arrangements of the same molecules, which in turn are governed by the balance of intermolecular forces. numberanalytics.com Different polymorphs can exhibit different stabilities, with the most stable form generally being the one with the lowest lattice energy. By understanding the hydrogen bonding and other interactions in the this compound system, it may be possible to selectively crystallize a desired polymorph with enhanced stability.

The formation of a salt or a co-crystal can significantly impact the thermal stability of the resulting solid. For instance, the formation of a diosgenin-piperazine co-crystal was shown to be stable under varying temperatures. researchgate.net The robust hydrogen-bonding network in the this compound salt is expected to contribute to a stable crystal lattice.

Other Properties: Beyond stability, crystal engineering can influence a range of other properties:

Solubility and Dissolution Rate: The arrangement of molecules in a crystal affects how readily they can be solvated. Co-crystals and salts are often designed to improve the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients. nih.gov The formation of a 2:1 diosgenin-piperazine co-crystal, for example, improved the solubility of diosgenin. researchgate.net

Mechanical Properties: The strength and directionality of intermolecular bonds influence the mechanical properties of a crystal, such as its hardness and compressibility.

Optical and Electronic Properties: The packing of molecules, particularly those with extended π-systems, can affect their optical and electronic properties, such as color and conductivity. mdpi.com

In essence, the principles of supramolecular chemistry and crystal engineering offer a powerful toolkit for the rational design of materials like the this compound salt, enabling the fine-tuning of their solid-state properties for specific applications.

Functional Applications and Mechanistic Investigations in Non Clinical Contexts

Molecular Recognition and Binding Mechanisms in Model Systems

The ability of furan-2-carboxylic acid and piperazine (B1678402) derivatives to interact with biological macromolecules is a cornerstone of their functional application in non-clinical research. These interactions are governed by the specific three-dimensional arrangement of atoms and functional groups that can form connections with biological targets.

Derivatives incorporating the furan-piperazine scaffold have demonstrated precise interactions with various biological targets. For instance, hybrid molecules synthesized from furan-2-carbonyl chloride and piperidine (B6355638) (a related N-containing heterocycle) have been shown to bind allosterically to albumin. researchgate.net This type of non-covalent binding to a site other than the protein's active site can modulate the protein's function and is a key mechanism in drug action.

In silico docking studies have provided further insights into these interactions. The introduction of a methoxy (B1213986) group onto a phenyl ring attached to a furan (B31954) core has been shown to facilitate favorable interactions with the metal-binding pocket of phosphodiesterase type 4 (PDE4B), enhancing inhibitory activity. acs.org Similarly, extensive chemical exploration of C-phenylpiperazine derivatives, designed to optimize their pharmacokinetic profile, led to the identification of potent neurokinin-1 (NK1) receptor antagonists. orgsyn.org This optimization process relies on a deep understanding of the ligand-target interactions at a molecular level to maximize binding affinity and selectivity. orgsyn.org

The furan-2-carboxylic acid and piperazine framework is a common feature in molecules designed as enzyme inhibitors. In vitro assays have shown that derivatives can effectively inhibit a range of enzymes through various mechanisms.

Hybrids of furan and piperidine have been found to inhibit the enzyme trypsin, demonstrating anti-trypsin activity (ATA). researchgate.net Other research has focused on the inhibition of protein tyrosine kinases (PTKs), where furan-2-yl(phenyl)methanone derivatives showed promising activity. nih.gov These studies revealed that hydroxyl groups on the molecular backbone are crucial for inhibitory function, while the presence of halogen atoms on the phenyl ring can further increase potency. nih.gov

Derivatives have also been developed as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory processes. acs.org In one study, a synthesized compound exhibited a lower IC₅₀ value (indicating higher potency) than the reference drug rolipram. acs.org Furthermore, derivatives of (S)-piperazine-2-carboxylic acid are explored as inhibitors of HIV protease, where they are thought to act by mimicking the transition states of the enzyme's natural substrates. wikipedia.org A summary of the in vitro enzyme inhibitory activities of selected furan-2-carboxylic acid derivatives is presented below.

| Enzyme Target | Inhibitor Class/Compound | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| Protein Tyrosine Kinase (PTK) | Compound 8c | 2.72 µM | nih.gov |

| Protein Tyrosine Kinase (PTK) | Compound 22c | 4.62 µM | nih.gov |

| Protein Tyrosine Kinase (PTK) | Genistein (Reference) | 13.65 µM | nih.gov |

| Phosphodiesterase 4 (PDE4) | Compound 5j | 1.4 µM | acs.org |

| Phosphodiesterase 4 (PDE4) | Rolipram (Reference) | 2.0 µM | acs.org |

| Trypsin | Furan-piperidine hybrids (H2, H4) | Showed significant anti-trypsin activity | researchgate.net |

Contribution to Advanced Materials Development

The structural rigidity and functionality of the furan ring, combined with the versatile nature of the piperazine group, make these compounds valuable building blocks for the creation of advanced materials with tailored properties.

Furan-2,5-dicarboxylic acid (FDCA), a derivative of furan-2-carboxylic acid, is a prominent bio-based monomer used in the synthesis of advanced polymers. wikipedia.org It serves as a renewable alternative to terephthalic acid in the production of polyesters. wikipedia.orglngindustry.com Enzymatic polymerization techniques have been successfully employed to create high-molecular-weight polyesters from FDCA, highlighting a move towards more sustainable manufacturing processes. lngindustry.com

Furthermore, FDCA is a key linker molecule in the construction of metal-organic frameworks (MOFs). rsc.org Research has shown that reacting FDCA with zinc(II) ions can produce either two-dimensional sheets or complex three-dimensional networks depending on the metal-to-linker ratio used during synthesis. rsc.org These crystalline coordination polymers have highly ordered structures with potential applications in various fields. rsc.org

The chemical functionalities of furan-2-carboxylic acid and piperazine are leveraged in the design of specialized adsorbent materials. Piperazine-modified activated carbon has been developed as an effective adsorbent for capturing carbon dioxide (CO₂). nih.govresearchgate.net The amine groups of piperazine enhance the material's affinity for CO₂. nih.govresearchgate.net

Similarly, biopolymers have been chemically modified with piperazine-2-carboxylic acid to create adsorbents for CO₂. aidic.it These materials form amide linkages between the biopolymer and the piperazine derivative, introducing reactive amine sites that are thermally stable and suitable for CO₂ adsorption. aidic.it In a different approach, metal-organic frameworks (MOFs) built with furan-2,5-dicarboxylic acid linkers create nanoporous materials with a high capacity for adsorbing gases like CO₂ and acetylene. acs.orgacs.org The heteroatoms on the furan ligand and the presence of unsaturated metal centers within the MOF structure contribute to its strong adsorption performance. acs.orgacs.org Modifying existing MOFs, such as MIL-101, by grafting piperazine onto the framework has also been shown to significantly enhance CO₂ capacity. researchgate.net

| Adsorbent Material | Target Adsorbate | Key Feature | Reference |

|---|---|---|---|

| Piperazine-Modified Activated Carbon | CO₂ | Amine groups on piperazine increase CO₂ affinity. | nih.govresearchgate.net |

| Furan-2,5-dicarboxylic Acid MOF (e.g., MUT-13) | CO₂, C₂H₂ | Nanoporous structure with high surface area and active sites. | acs.orgacs.org |

| Piperazine-Grafted MOF (e.g., pz/MIL-101) | CO₂ | Piperazine enhances the CO₂ capacity of the host MOF. | researchgate.net |

| Piperazine-2-carboxylic Acid Modified Biopolymer | CO₂ | Thermally stable amide linkages provide reactive amine sites. | aidic.it |

| Functionalized Magnetic Nanoparticles | Gefitinib (water pollutant) | Piperazine-carboxylic acid moiety facilitates binding. | nih.gov |

The selective binding properties of these compounds are also applied in separation science. Polymeric membranes with immobilized piperazine have been developed for the selective separation of CO₂ from gas streams containing hydrogen (H₂) and methane (B114726) (CH₄). researchgate.net The piperazine component facilitates the transport of CO₂ across the membrane in the form of bicarbonate ions. researchgate.net Similarly, MOFs based on furan-2,5-dicarboxylic acid show significant potential for the selective separation of gas mixtures, such as CO₂/CH₄ and CO₂/H₂, due to their uniform pore sizes and specific framework-gas interactions. acs.org

On a larger industrial scale, aqueous solutions of piperazine and its derivatives are used as activators in amine scrubbing processes to remove CO₂ from flue gas and natural gas. mdpi.com Piperazine increases the rate of CO₂ absorption compared to traditional amine solutions. mdpi.com

In a different context, separation techniques are crucial for the purification of furan-2-carboxylic acid and its esters. Methods such as high vacuum distillation and column chromatography are employed to isolate and purify these compounds from crude reaction mixtures, which is essential for their use in further applications. rsc.orggoogle.com High-performance liquid chromatography (HPLC) is also a standard analytical method for the separation and quantification of 2-furancarboxylic acid. sielc.com

Future Research Trajectories and Emerging Trends

Innovation in Green and Sustainable Synthetic Routes

The synthesis of the target compound itself is a straightforward and inherently green acid-base neutralization. However, significant innovation is being pursued in the sustainable production of its precursors, furan-2-carboxylic acid and piperazine (B1678402). Future research will likely focus on integrating these green precursor syntheses into a holistic, environmentally responsible process.

Furan-2-carboxylic acid (also known as 2-furoic acid) is a key platform chemical derivable from biomass. nih.gov A major trend is its synthesis via the carboxylation of furan (B31954) using carbon dioxide, a greenhouse gas, as a C1 feedstock. rsc.orgarkat-usa.org This approach avoids harsh oxidation steps often required in traditional routes from fructose (B13574) or furfural. rsc.orgmdpi.com Research has demonstrated scalable methods, such as the carbonate-promoted C–H carboxylation of 2-furoic acid's potassium salt to yield furan-2,5-dicarboxylic acid (FDCA), a related and highly valuable monomer. rsc.org Similar principles are being applied to develop direct, high-yield carboxylation routes to 2-furoic acid itself from biomass-derived furfural. mdpi.comresearchgate.net

For piperazine, modern synthetic chemistry is moving away from traditional industrial processes towards more efficient and sustainable methods. nih.gov Emerging strategies include photoredox catalysis, which allows for the construction of the piperazine ring under mild conditions using light as an energy source, thereby reducing the reliance on harsh reagents and high temperatures. organic-chemistry.orgmdpi.com These methods, which can often be adapted for continuous flow systems, improve the sustainability of producing diverse piperazine derivatives. mdpi.com

| Precursor | Green Synthetic Strategy | Key Advantages | Relevant Findings |

| Furan-2-Carboxylic Acid | Carboxylation using CO2 | Utilizes a greenhouse gas as a feedstock; avoids harsh oxidants. | Can be achieved via direct carboxylation of furoate salts or one-pot synthesis from furfural. rsc.orgmdpi.com |

| Piperazine | Photoredox Catalysis | Uses light energy; proceeds under mild conditions; avoids toxic reagents. | Enables diverse C-H functionalization and can be adapted to continuous flow processes. mdpi.com |

| Piperazine | Catalytic Diol-Diamine Coupling | High atom economy; tolerates various functional groups. | Ruthenium(II) catalysts have been shown to be effective for creating the piperazine ring from relevant alcohols and amines. organic-chemistry.org |

Development of Hybrid Experimental-Computational Methodologies for Structural and Mechanistic Studies

The precise nature of the interaction between furan-2-carboxylic acid and piperazine—whether it forms a true salt or a cocrystal—and the details of its three-dimensional structure are critical for understanding its properties. Future research will heavily rely on hybrid methods that couple experimental techniques with computational modeling to gain a comprehensive understanding.

A powerful approach involves combining single-crystal X-ray diffraction (SCXRD) with spectroscopic analysis (FT-IR, Raman, Solid-State NMR) and quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov This synergy allows for a detailed elucidation of:

Proton Transfer: The pKa difference (ΔpKa) between furan-2-carboxylic acid and piperazine suggests salt formation. However, hybrid methods can definitively confirm the location of the proton by comparing experimental and calculated bond lengths within the carboxylate and piperazinium groups. nih.gov

Hydrogen Bonding Networks: These methods can map the intricate network of N-H···O and C-H···O hydrogen bonds that define the supramolecular structure. This is crucial for understanding the crystal packing and resulting material properties.

Conformational Analysis: The piperazine ring can adopt different conformations, such as the thermodynamically favored chair or the higher-energy boat form. nih.gov Hybrid studies can determine which conformation is present in the crystalline salt and explain the energetic factors responsible.

Mechanistic Insights: For any subsequent reactions or applications, computational modeling can predict reaction pathways, transition states, and the influence of the crystal structure on reactivity.

| Technique | Experimental Data Provided | Computational Data Provided | Combined Insight |

| Single-Crystal X-Ray Diffraction | Atomic coordinates, bond lengths/angles, crystal packing. | Optimized geometric structure, theoretical packing energies. | Accurate determination of salt vs. cocrystal; validation of computational models. nih.gov |

| FT-IR/Raman Spectroscopy | Vibrational frequencies of functional groups (C=O, N-H). | Calculated vibrational spectra. | Confirmation of protonation state and hydrogen bond strength. |

| Solid-State NMR | Chemical shifts indicating the local electronic environment of atoms. | Calculated NMR shielding tensors. | Detailed characterization of distinct atomic sites within the crystal lattice. |

| Calorimetry (DSC/TGA) | Thermal stability, melting point, phase transitions. | Molecular dynamics simulations of thermal behavior. | Understanding structure-stability relationships. researchgate.net |

Exploration of Novel Supramolecular Architectures with Tunable Properties

The furan-2-carboxylate (B1237412) anion and the piperazinium dication are versatile building blocks (tectons) for the rational design of novel supramolecular assemblies. rsc.org Research is trending towards using such simple organic salts to construct complex, functional architectures.

Future exploration in this area includes:

Crystal Engineering: By systematically modifying crystallization conditions (e.g., solvent, temperature, additives), it may be possible to generate different polymorphic forms or solvates of piperazinium furan-2-carboxylate, each with unique crystal packing and physical properties.

Multi-component Systems: Introducing a third component (a co-former) could lead to the formation of ternary cocrystals or salts with layered or porous structures. For instance, piperazine has been shown to form inclusion complexes where it acts as a guest molecule within a host lattice. researchgate.net The furan-2-carboxylate could be part of a new host framework.

Metal-Organic Frameworks (MOFs): The piperazinium cation can act as a counterion or a template in the synthesis of MOFs, while the furan-2-carboxylate can serve as an organic linker coordinating to metal centers. The conformation of the piperazine ring (chair vs. boat) can significantly influence the final framework topology and its properties, such as metal binding affinity. nih.gov This offers a strategy to create materials with tunable porosity for applications in gas storage or separation.

Expansion into Emerging Fields of Chemical Science and Engineering (excluding clinical applications)

While avoiding clinical applications, the furan-2-carboxylic acid;piperazine compound and its derivatives have significant potential in other advanced fields.

Bio-based Polymers: Furan-2,5-dicarboxylic acid (FDCA), which can be synthesized from 2-furoic acid, is a key monomer for producing polyethylene (B3416737) furandicarboxylate (PEF), a bio-based alternative to petroleum-derived PET. rsc.org The piperazine moiety is also used to create specialty polymers. Future research could investigate the use of piperazinium furan-2-carboxylate as a monomer or an additive in the synthesis of novel furan-based polyamides or polyesters with unique thermal and mechanical properties.

Functional Materials: Piperazinium salts have been used to construct materials with interesting physical properties. For example, piperazinium-based copper halide complexes have been shown to exhibit one-dimensional antiferromagnetic behavior and ionic conductivity. rsc.orgaps.org Research into the furan-2-carboxylate salt with various transition metals could lead to new magnetic, conductive, or optical materials.

Agrochemicals: Piperazine and carboxamide moieties are present in numerous compounds with fungicidal and herbicidal activity. nih.gov Structure-activity relationship studies on derivatives of furan-2-carboxylic acid and piperazine could lead to the discovery of new, effective agrochemicals. The synthesis of novel carboxamides using the furan-2-carbonyl group and the piperazine scaffold is a promising direction for creating libraries of compounds for biological screening. nih.govnih.gov

Q & A

Q. Basic

- NMR Spectroscopy : - and -NMR confirm substituent positions on the piperazine ring and furan moiety (e.g., coupling constants for diastereotopic protons) .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and N-H bends (piperazine, ~3300 cm) .

- HPLC/GC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted intermediates) using C18 columns and gradient elution .

How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?

Q. Advanced

- DFT Calculations : Density Functional Theory (B3LYP/6-311++G(d,p)) predicts vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps. Discrepancies in IR/NMR arise from solvent effects or anharmonicity, which are corrected using polarizable continuum models (PCM) .

- Cross-Validation : Overlay experimental FT-IR with simulated spectra; adjust basis sets or scaling factors (0.96–0.98) for better alignment .

What electronic properties govern the reactivity of piperazine-furan carboxylic acid hybrids?

Q. Advanced

- HOMO-LUMO Analysis : Narrow energy gaps (4–5 eV) indicate high reactivity, with electron-rich furan rings acting as nucleophiles. Piperazine’s lone-pair electrons on nitrogen enhance basicity and hydrogen-bonding potential .

- Molecular Electrostatic Potential (MESP) : Carboxylic acid regions show negative potentials (-0.3 to -0.5 a.u.), favoring electrophilic attacks, while piperazine nitrogens exhibit positive potentials (+0.2 a.u.) for acid-base interactions .

How do structural modifications at the piperazine ring influence bioactivity?

Q. Advanced

- Substituent Effects : Methyl or fluorophenyl groups at the 4-position enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration for CNS targets .

- Biological Assays : In vitro antimicrobial testing (MIC: 2–8 µg/mL) reveals that sulfonyl or carbonyl spacers between furan and piperazine improve target binding (e.g., enzyme inhibition via π-π stacking) .

What strategies mitigate byproduct formation during conjugation reactions?

Q. Advanced

- Catalyst Selection : Palladium (0) or Cu(I) catalysts suppress side reactions in Suzuki or Ullmann couplings (e.g., aryl-aryl bond formation) .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) reduce hydrolysis of activated intermediates (e.g., acyl chlorides) .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates products with >90% recovery .

How do solubility and stability profiles impact formulation studies?

Q. Basic

- pH-Dependent Solubility : Carboxylic acid groups confer aqueous solubility at pH >5 (pKa ~4.5), while piperazine’s basicity (pKa ~9.8) aids salt formation with oxalic or HCl .

- Degradation Pathways : Oxidative decomposition of furan rings under UV light necessitates storage in amber vials at 2–8°C .

What mechanistic insights explain the antimicrobial activity of these compounds?

Q. Advanced

- Enzyme Inhibition : Piperazine-furan hybrids inhibit dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 (molecular docking RMSD <2.0 Å) .

- Membrane Disruption : Furan moieties intercalate into lipid bilayers, disrupting bacterial membrane potential (validated via fluorescence assays with DiSC(5)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.